molecular formula C7H10N2O2S B031811 4,6-Dimethyl-2-methylsulfonylpyrimidine CAS No. 35144-22-0

4,6-Dimethyl-2-methylsulfonylpyrimidine

Cat. No. B031811
CAS RN: 35144-22-0
M. Wt: 186.23 g/mol
InChI Key: ZHPSNGCLCHWTRG-UHFFFAOYSA-N
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Patent
US05139563

Procedure details

1.5g of the product of (b) and 2.llg (0.011 moles) of 4,6-dimethyl-2-methanesulphonyl pyrimidine were dissolved in 20ml acetone. 1.6g of potassium carbonate were added and the reaction mixture refluxed for 4 hours. Following thin layer chromatography to establish that the reaction had reached completion, the mixture was evaporated to dryness and 10ml water added. Solvent extraction using chloroform followed and the chloroform extracts were dried over anhydrous sodium sulphate and the solvent evaporated off. The oil resulting was subjected to flash column chromatography using ethyl acetate: hexane (1:1) as eluant to yield 1.1g (yield 42%) of the title compound as a colourless oil.
[Compound]
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.llg
Quantity
0.011 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=C(C)N=C(S(C)(=O)=O)N=1.C(=O)([O-])[O-:14].[K+].[K+].[C:19]([O:22][CH2:23]C)(=[O:21])[CH3:20].CCCCCC>CC(C)=O>[OH:14][CH:20]([CH:2]([CH3:7])[CH3:1])[C:19]([O:22][CH3:23])=[O:21] |f:1.2.3,4.5|

Inputs

Step One
Name
product
Quantity
1.5 g
Type
reactant
Smiles
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2.llg
Quantity
0.011 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)S(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness and 10ml water
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
Solvent extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform extracts were dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
CUSTOM
Type
CUSTOM
Details
The oil resulting

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05139563

Procedure details

1.5g of the product of (b) and 2.llg (0.011 moles) of 4,6-dimethyl-2-methanesulphonyl pyrimidine were dissolved in 20ml acetone. 1.6g of potassium carbonate were added and the reaction mixture refluxed for 4 hours. Following thin layer chromatography to establish that the reaction had reached completion, the mixture was evaporated to dryness and 10ml water added. Solvent extraction using chloroform followed and the chloroform extracts were dried over anhydrous sodium sulphate and the solvent evaporated off. The oil resulting was subjected to flash column chromatography using ethyl acetate: hexane (1:1) as eluant to yield 1.1g (yield 42%) of the title compound as a colourless oil.
[Compound]
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.llg
Quantity
0.011 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=C(C)N=C(S(C)(=O)=O)N=1.C(=O)([O-])[O-:14].[K+].[K+].[C:19]([O:22][CH2:23]C)(=[O:21])[CH3:20].CCCCCC>CC(C)=O>[OH:14][CH:20]([CH:2]([CH3:7])[CH3:1])[C:19]([O:22][CH3:23])=[O:21] |f:1.2.3,4.5|

Inputs

Step One
Name
product
Quantity
1.5 g
Type
reactant
Smiles
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2.llg
Quantity
0.011 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)S(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness and 10ml water
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
Solvent extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform extracts were dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
CUSTOM
Type
CUSTOM
Details
The oil resulting

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05139563

Procedure details

1.5g of the product of (b) and 2.llg (0.011 moles) of 4,6-dimethyl-2-methanesulphonyl pyrimidine were dissolved in 20ml acetone. 1.6g of potassium carbonate were added and the reaction mixture refluxed for 4 hours. Following thin layer chromatography to establish that the reaction had reached completion, the mixture was evaporated to dryness and 10ml water added. Solvent extraction using chloroform followed and the chloroform extracts were dried over anhydrous sodium sulphate and the solvent evaporated off. The oil resulting was subjected to flash column chromatography using ethyl acetate: hexane (1:1) as eluant to yield 1.1g (yield 42%) of the title compound as a colourless oil.
[Compound]
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.llg
Quantity
0.011 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=C(C)N=C(S(C)(=O)=O)N=1.C(=O)([O-])[O-:14].[K+].[K+].[C:19]([O:22][CH2:23]C)(=[O:21])[CH3:20].CCCCCC>CC(C)=O>[OH:14][CH:20]([CH:2]([CH3:7])[CH3:1])[C:19]([O:22][CH3:23])=[O:21] |f:1.2.3,4.5|

Inputs

Step One
Name
product
Quantity
1.5 g
Type
reactant
Smiles
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2.llg
Quantity
0.011 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)S(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness and 10ml water
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
Solvent extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform extracts were dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
CUSTOM
Type
CUSTOM
Details
The oil resulting

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.